![molecular formula C23H26N4O B12370965 N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine](/img/structure/B12370965.png)
N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine is a complex organic compound that features a diazepane ring, a methoxyphenyl group, and a pyridin-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and perform a series of reactions including nitration, reduction, and cyclization to introduce the diazepane ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the pyridin-2-amine moiety can be incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with interesting magnetic properties.
Uniqueness
N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazepane ring, in particular, may offer unique binding interactions with biological targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C23H26N4O |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C23H26N4O/c1-28-22-9-3-2-8-21(22)18-10-12-25-23(16-18)26-19-6-4-7-20(17-19)27-14-5-11-24-13-15-27/h2-4,6-10,12,16-17,24H,5,11,13-15H2,1H3,(H,25,26) |
InChI Key |
VPUDUHFHZJGMMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=C2)NC3=CC(=CC=C3)N4CCCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline](/img/structure/B12370886.png)
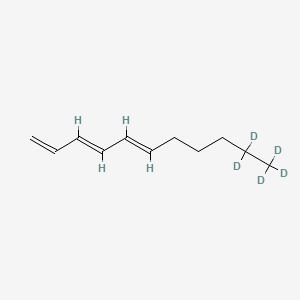
![4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide](/img/structure/B12370900.png)
![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)
![4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)
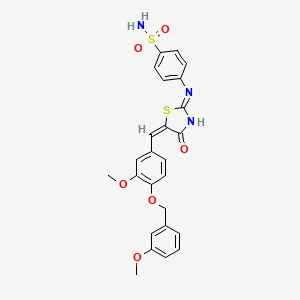
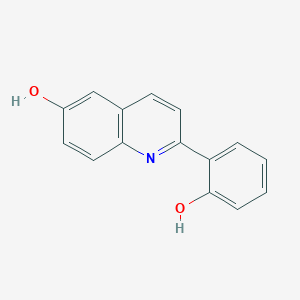
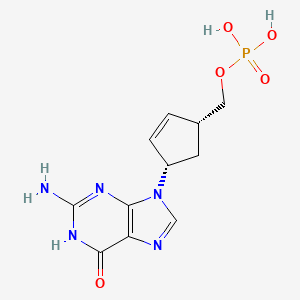
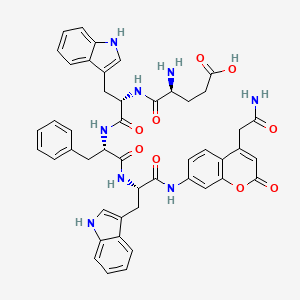
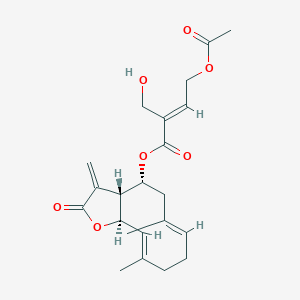
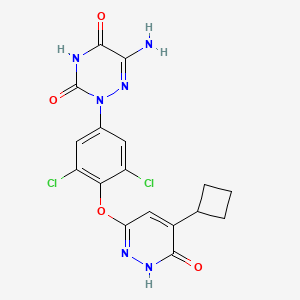
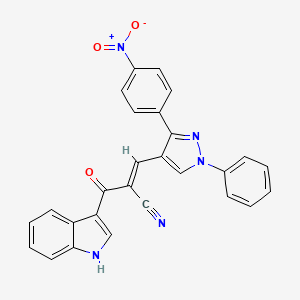
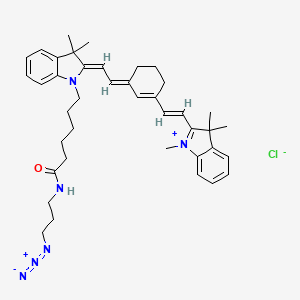
![N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide](/img/structure/B12370961.png)
